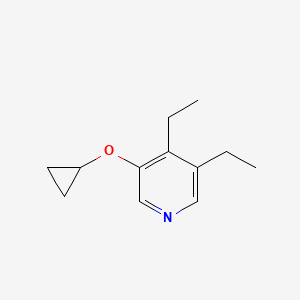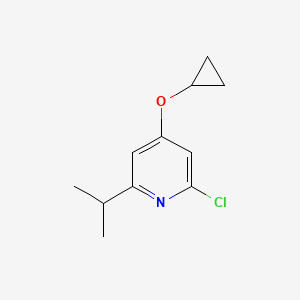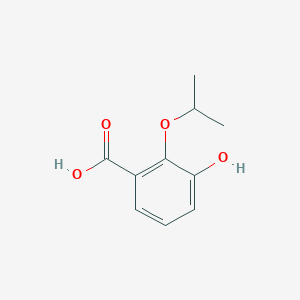
3-Hydroxy-2-isopropoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID is a derivative of hydroxybenzoic acids, which are aromatic carboxylic acids. These compounds are known for their significant biochemical and antioxidant properties. Hydroxybenzoic acids are prominent phenolic acids found in various plants, including spices, vegetables, fruits, and grains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID can be achieved through several methods. One common approach involves the esterification of 3-hydroxybenzoic acid with isopropanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of 3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-(propan-2-yloxy)benzoic acid.
Reduction: Formation of 3-hydroxy-2-(propan-2-yloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Wirkmechanismus
The mechanism of action of 3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, neutralizing free radicals and reducing oxidative stress. Additionally, it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic Acid: Another hydroxybenzoic acid with similar antioxidant properties.
p-Hydroxybenzoic Acid: Known for its use as a preservative in cosmetics and pharmaceuticals.
Protocatechuic Acid: Exhibits strong antioxidant and anti-inflammatory activities.
Uniqueness
3-HYDROXY-2-(PROPAN-2-YLOXY)BENZOIC ACID is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its isopropyl ether group enhances its lipophilicity, making it more suitable for certain applications compared to other hydroxybenzoic acids .
Eigenschaften
Molekularformel |
C10H12O4 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
3-hydroxy-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6,11H,1-2H3,(H,12,13) |
InChI-Schlüssel |
FLAFVGVAOGZLKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC=C1O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


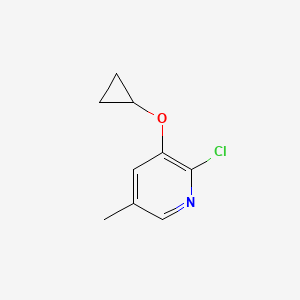
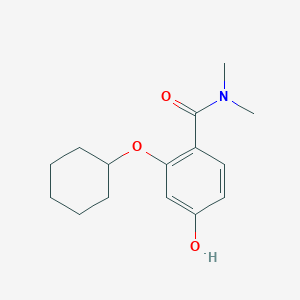
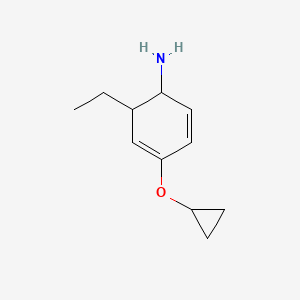
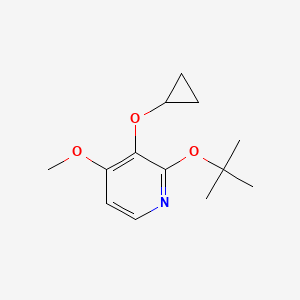
![[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837405.png)
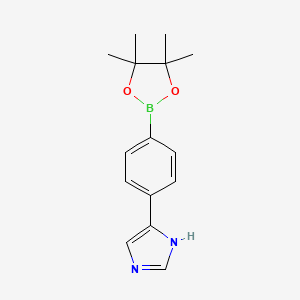
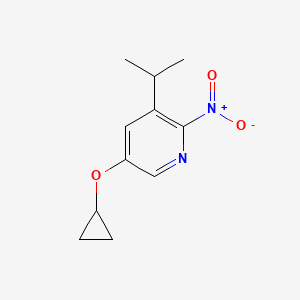

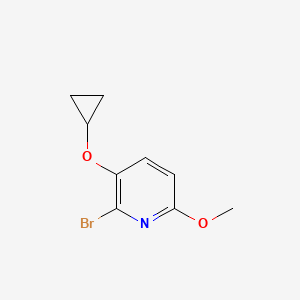
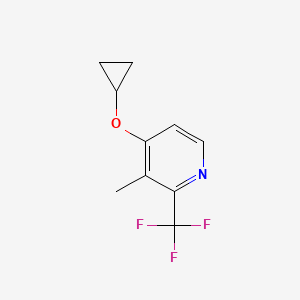
![[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837435.png)
